(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound with a unique structure that includes an indole core and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with diethylamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the diethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding indole-2-one derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The indole core can participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-2-one derivatives: Compounds with similar indole cores but different substituents.
Diethylamino-substituted compounds: Molecules with diethylamino groups attached to different cores.
Uniqueness
(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to the combination of the indole core and the diethylamino group, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in other similar compounds.
Properties
CAS No. |
855420-75-6 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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